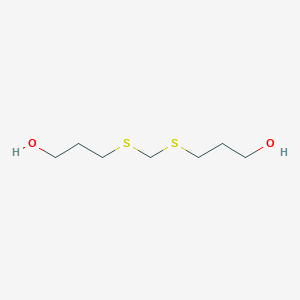
3-(3-Hydroxypropylsulfanylmethylsulfanyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxypropylsulfanylmethylsulfanyl)propan-1-ol is an organic compound with the molecular formula C6H14O2S2. It is characterized by the presence of hydroxyl groups and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropylsulfanylmethylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropanol with sodium hydrosulfide to form 3-mercaptopropanol. This intermediate is then reacted with formaldehyde and hydrogen sulfide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific temperature and pressure conditions are crucial in this process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxypropylsulfanylmethylsulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfanyl groups can be reduced to form thiols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Thiols.
Substitution: Halides.
Aplicaciones Científicas De Investigación
3-(3-Hydroxypropylsulfanylmethylsulfanyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxypropylsulfanylmethylsulfanyl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the sulfanyl groups can participate in redox reactions. These interactions can affect cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Hydroxypropylamino)propan-1-ol: Similar in structure but contains an amino group instead of sulfanyl groups.
1,3-Bis(methylsulfanyl)propan-2-ol: Contains two methylsulfanyl groups and a hydroxyl group.
Propiedades
Número CAS |
143771-05-5 |
|---|---|
Fórmula molecular |
C7H16O2S2 |
Peso molecular |
196.3 g/mol |
Nombre IUPAC |
3-(3-hydroxypropylsulfanylmethylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C7H16O2S2/c8-3-1-5-10-7-11-6-2-4-9/h8-9H,1-7H2 |
Clave InChI |
LTXRPFGDTYMYDS-UHFFFAOYSA-N |
SMILES canónico |
C(CO)CSCSCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


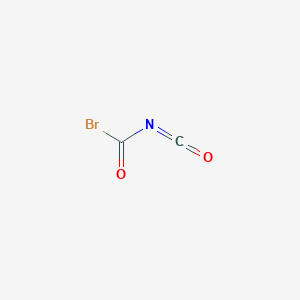
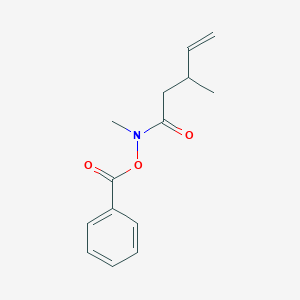
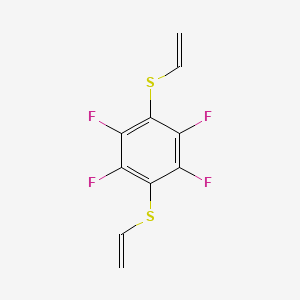
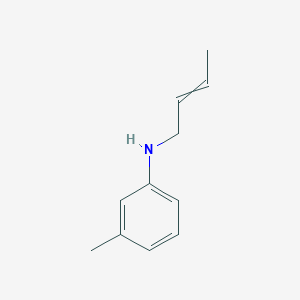
![3-[Tert-butyl(dimethyl)silyl]-2-methylprop-2-en-1-ol](/img/structure/B12563598.png)
![1,1'-[1,3-Phenylenebis(bromomethylene)]bis(4-tert-butylbenzene)](/img/structure/B12563605.png)
![N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide](/img/structure/B12563616.png)
![2-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B12563622.png)
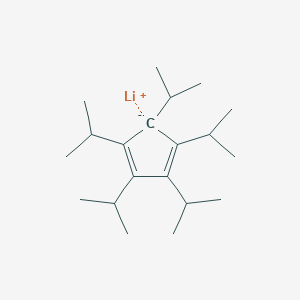
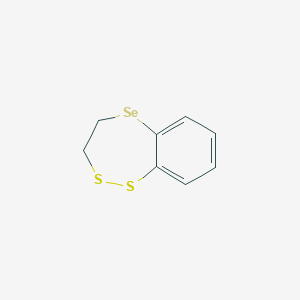
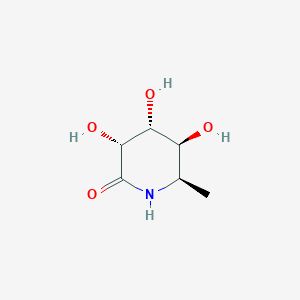
![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
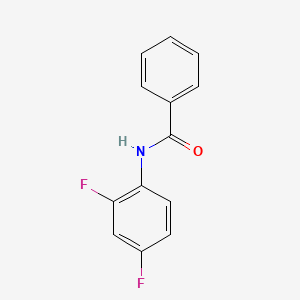
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)
